

# Comprehensive Application Notes and Protocols: Evacetrapib Pharmacokinetic Drug Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

[Get Quote](#)

## Introduction to Evacetrapib and Its Clinical Development

**Evacetrapib** (LY2484595) is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein (CETP) that was investigated for reducing cardiovascular events in patients with high-risk vascular disease. As a benzazepine compound, **evacetrapib** demonstrated **potent CETP inhibition** with an IC50 of 36 nM in human plasma and significantly elevated HDL cholesterol while reducing LDL cholesterol in clinical studies [1]. Unlike earlier CETP inhibitors like torcetrapib, **evacetrapib** did not demonstrate **torcetrapib-like off-target liabilities** such as increased blood pressure, aldosterone, or cortisol biosynthesis in preclinical models, making it a promising investigational agent [1]. The drug underwent extensive clinical development but was not approved for clinical use following the outcomes of its phase III trial.

Understanding the drug interaction potential of **evacetrapib** was particularly important because CETP inhibitors were intended for use as 'add-on' therapy to statins in patients receiving multiple concomitant medications for cardiovascular risk management [2]. The typical patient population would likely include elderly individuals with polypharmacy, necessitating a thorough investigation of its **drug-drug interaction (DDI) potential** with common cardiovascular medications, especially those metabolized by cytochrome P450 enzymes and transported by OATP1B1 [2]. This document provides comprehensive application notes

and experimental protocols for evaluating **evacetrapib**'s pharmacokinetic drug interaction properties, incorporating both in vitro and clinical assessment methodologies.

## Drug Properties and Pharmacokinetic Profile

**Evacetrapib** exhibits complex pharmacokinetic properties that influence its drug interaction potential. The drug demonstrates **high plasma protein binding** ( $\geq 99.9\%$ ), which significantly impacts its interaction profile by limiting the unbound fraction available for metabolic interactions [3]. After single oral administration, **evacetrapib** reaches maximum concentration with a median  $T_{max}$  of approximately 6 hours and shows **less than dose-proportional increases** in exposure at higher doses, likely due to its limited solubility in the gastrointestinal tract [3].

Table 1: Basic Pharmacokinetic Properties of **Evacetrapib**

| Parameter                   | Value                   | Notes                                              |
|-----------------------------|-------------------------|----------------------------------------------------|
| $T_{max}$                   | ~6 hours                | Median time to reach $C_{max}$                     |
| Protein Binding             | $\geq 99.9\%$           | Limits unbound fraction available for interactions |
| Apparent Terminal Half-life | ~45 hours               | Similar after single dose and 2 weeks of dosing    |
| Accumulation Ratio          | 2.7                     | Following once-daily dosing                        |
| Primary Metabolic Pathway   | CYP3A                   | Accounts for ~90% of CYP-mediated clearance        |
| Secondary Metabolic Pathway | CYP2C8                  | Accounts for ~10% of CYP-mediated clearance        |
| Excretion                   | Primarily fecal (93.1%) | Minimal renal excretion (2.30%)                    |

The **elimination of evacetrapib** occurs primarily via hepatic metabolism, with subsequent biliary excretion. In a clinical disposition study using a single 100-mg oral dose of  $^{14}\text{C}$ -**evacetrapib** in healthy subjects, a mean of 93.1% of the dose was excreted in feces and only 2.30% in urine, indicating predominantly hepatobiliary elimination [4]. **Evacetrapib** metabolism is extensive, with only **evacetrapib** and two minor metabolites circulating in plasma [4]. In vitro studies with human recombinant cytochromes P450 (CYP) demonstrated that **CYP3A** is responsible for approximately 90% of **evacetrapib**'s CYP-associated clearance, while **CYP2C8** accounts for about 10% [4].

## Mechanisms of Drug Interactions and Metabolic Pathways

**Evacetrapib** presents a complex drug interaction profile characterized by **multiple interaction mechanisms** that must be considered in clinical development. The drug acts as both a substrate and modulator of various cytochrome P450 enzymes, creating the potential for bidirectional interactions with concomitantly administered medications [2] [4]. Understanding these mechanisms is essential for predicting and managing clinically significant interactions in the intended patient population.



[Click to download full resolution via product page](#)

Figure 1: **Evacetrapib** Drug Interaction Mechanisms and Metabolic Pathways

The **primary metabolic pathway** for **evacetrapib** involves CYP3A-mediated metabolism, accounting for approximately 90% of its CYP-associated clearance, with CYP2C8 contributing to about 10% of its metabolism [4]. This was confirmed in clinical DDI studies where co-administration with the strong CYP3A inhibitor ketoconazole increased **evacetrapib** exposure (AUC<sub>0-∞</sub>) by 2.37-fold, while the strong CYP2C8 inhibitor gemfibrozil had no significant effect [4]. As an perpetrator drug, **evacetrapib** demonstrates **broad CYP inhibition** in vitro, inhibiting all major CYP isoforms with inhibition constants (K<sub>i</sub>) ranging from 0.57 μM for CYP2C9 to 7.6 μM for CYP2C19 [2] [5].

Of particular significance is **evacetrapib's dual effect on CYP3A** as both a time-dependent inhibitor and an inducer, which presented a complex prediction challenge for clinical translation [2]. The net effect observed clinically represented the balance between these opposing mechanisms. Additionally, **evacetrapib's** potential to inhibit the **organic anion transporter polypeptide 1B1 (OATP1B1)** was relevant for its interactions with statins, many of which are OATP1B1 substrates [2]. The high plasma protein binding of **evacetrapib** (≥99.9%) reduced the likelihood of clinically significant DDIs by limiting the unbound fraction available for metabolic interactions [3].

## Clinical Drug Interaction Findings

Clinical drug interaction studies demonstrated that **evacetrapib** has generally weak interaction potential with most concomitant medications, though some clinically relevant interactions were observed particularly with certain statins. The findings from these studies provide crucial guidance for the safe co-administration of **evacetrapib** with other medications in the intended patient population with high-risk vascular disease.

Table 2: Clinical Drug Interaction Findings with **Evacetrapib**

| Precipitant Drug   | Object Drug | Study Design          | Effect on AUC (Ratio & 90% CI) | Clinical Recommendation                   |
|--------------------|-------------|-----------------------|--------------------------------|-------------------------------------------|
| Evacetrapib 100 mg | Simvastatin | Phase 2, steady-state | 1.25 (1.03, 1.53)              | Minimal impact, no dose adjustment needed |

| Precipitant Drug                      | Object Drug                | Study Design          | Effect on AUC (Ratio & 90% CI) | Clinical Recommendation                        |
|---------------------------------------|----------------------------|-----------------------|--------------------------------|------------------------------------------------|
| Evacetrapib 100 mg                    | Atorvastatin               | Phase 2, steady-state | 1.16 (90% CI: 6-27%)           | Minimal impact, no dose adjustment needed      |
| Evacetrapib 300 mg                    | Midazolam (CYP3A probe)    | Phase 1, 14 days      | 1.44 (1.28, 1.62)              | Weak inhibition, no dose adjustment needed     |
| Evacetrapib 100 mg                    | Midazolam (CYP3A probe)    | Phase 1, 14 days      | 1.19 (1.06, 1.33)              | Weak inhibition, no dose adjustment needed     |
| Evacetrapib 300 mg                    | Tolbutamide (CYP2C9 probe) | Phase 1, 14 days      | 1.06 (0.95, 1.18)              | No significant inhibition                      |
| Evacetrapib 100 mg                    | Tolbutamide (CYP2C9 probe) | Phase 1, 14 days      | 0.85 (0.77, 0.94)              | No significant inhibition                      |
| Ketoconazole (Strong CYP3A inhibitor) | Evacetrapib                | Single-dose           | 2.37 (AUC <sub>0-∞</sub> )     | Moderate increase, monitor for adverse effects |
| Gemfibrozil (Strong CYP2C8 inhibitor) | Evacetrapib                | Single-dose           | 0.996 (AUC <sub>0-τ</sub> )    | No significant effect                          |

In a comprehensive **clinical DDI assessment**, **evacetrapib** at doses of 100 mg and 300 mg daily for 14 days produced only modest increases in midazolam (CYP3A probe) exposure with AUC ratios of 1.19 and 1.44, respectively, indicating weak CYP3A inhibition [2] [5]. For tolbutamide (CYP2C9 probe), **evacetrapib** showed no significant inhibitory effect, with AUC ratios of 0.85 and 1.06 for the 100 mg and 300 mg doses, respectively [5]. The **lack of clinically significant induction** across multiple CYP enzymes at therapeutic doses was an important finding that supported the safe use of **evacetrapib** with medications metabolized by these pathways.

The interaction between **evacetrapib** and statins was of particular interest given their intended co-administration. In a study of healthy Chinese subjects, **evacetrapib** coadministration increased simvastatin

and atorvastatin exposure by 123% and 16%, respectively [6]. Conversely, simvastatin or atorvastatin coadministration reduced **evacetrapib** AUC<sub>0-24</sub> by 12% and 10%, respectively [6]. Despite the **significant increase in simvastatin exposure**, there were no differences in reported hepatic or muscular adverse events in the phase 2 study, suggesting that dose adjustments might not be necessary [2]. The differential effects on various statins could be attributed to their distinct metabolic profiles and transporter interactions.

## In Vitro Drug Interaction Assessment Protocols

### CYP Inhibition Studies in Human Liver Microsomes

**Purpose:** This protocol describes the assessment of reversible inhibition of major cytochrome P450 isoforms by **evacetrapib** using human liver microsomes. The study aims to determine inhibition constants ( $K_i$ ) for each CYP enzyme to predict potential clinical drug interactions [2].

#### Materials and Reagents:

- Human liver microsomes (pooled from multiple donors)
- **Evacetrapib** as lysine salt (concentration range: 0.25-44.5  $\mu$ M depending on CYP isoform)
- NADPH regenerating system
- CYP isoform-specific probe substrates and their metabolites:
  - CYP3A4: Midazolam (0.5-15  $\mu$ M) → 1'-Hydroxy-midazolam
  - CYP3A4: Testosterone (25-200  $\mu$ M) → 6 $\beta$ -Hydroxy-testosterone
  - CYP2D6: Bufuralol (5-100  $\mu$ M) → 1'-Hydroxy-bufuralol
  - CYP2C19: S-mephenytoin (10-250  $\mu$ M) → 4'-Hydroxy-mephenytoin
  - CYP2C9: Diclofenac (0.5-25  $\mu$ M) → 4'-Hydroxy-diclofenac
  - CYP2C8: Paclitaxel (1-20  $\mu$ M) → 6 $\alpha$ -Hydroxy-paclitaxel
  - CYP2B6: Bupropion (5-1000  $\mu$ M) → Hydroxybupropion
  - CYP1A2: Phenacetin (15-100  $\mu$ M) → Paracetamol (acetaminophen)
- 100 mM potassium phosphate buffer (pH 7.4)
- Stop solution (acetonitrile with internal standard)
- LC-MS/MS system for metabolite quantification

#### Experimental Procedure:

- Prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (0.025-0.25 mg/mL based on isoform), and **evacetrapib** at various concentrations.
- Pre-incubate mixtures for 5 minutes at 37°C.

- Initiate reactions by adding NADPH regenerating system.
- Incubate at 37°C for specific durations (4-30 minutes depending on CYP isoform).
- Terminate reactions with ice-cold stop solution.
- Centrifuge at high speed ( $\geq 2000 \times g$ ) for 10 minutes to precipitate proteins.
- Analyze supernatant by LC-MS/MS to quantify metabolite formation.
- Include positive control inhibitors for each CYP isoform and vehicle controls.

#### Data Analysis:

- Calculate reaction velocities for each **evacetrapib** concentration.
- Fit data to appropriate inhibition models (competitive, non-competitive, mixed) using nonlinear regression in WinNonlin Enterprise Edition version 4.1.
- Generate apparent  $K_i$  values (dissociation constant for enzyme-inhibitor complex).
- Calculate  $I/K_i$  ratios using predicted maximum total plasma concentration ( $C_{max}$ ) at the highest recommended clinical dose.
- Apply mechanistic static models proposed by Fahmi et al. for comprehensive DDI prediction [2].

## Time-Dependent Inhibition of CYP3A4

**Purpose:** To evaluate the time-dependent inhibition (TDI) of CYP3A4 by **evacetrapib**, which assesses irreversible enzyme inactivation through metabolic intermediate complex formation or protein adducts [2].

#### Materials and Reagents:

- Human liver microsomes
- **Evacetrapib** (concentration range: 0.98-31.4  $\mu\text{M}$ )
- NADPH regenerating system
- Midazolam as CYP3A4 substrate
- Potassium phosphate buffer (pH 7.4)
- Pre-incubation and incubation components

#### Experimental Procedure:

- Prepare primary incubation mixtures containing microsomes (0.25 mg/mL), **evacetrapib**, and NADPH in potassium phosphate buffer.
- Pre-incubate at 37°C for 0-10 minutes.
- At designated time points, transfer aliquots to secondary incubation mixtures containing midazolam (100  $\mu\text{M}$ ) and NADPH.
- Incubate secondary mixtures for 1 minute at 37°C.
- Terminate reactions with stop solution.

- Analyze 1'-hydroxy-midazolam formation by LC-MS/MS.
- Include control incubations without NADPH to distinguish time-dependent from reversible inhibition.

#### Data Analysis:

- Determine natural logarithm of remaining enzyme activity versus pre-incubation time.
- Calculate inactivation rate constant ( $k_{inact}$ ) from the slope of the line.
- Determine inhibitor concentration that gives half-maximal inactivation (KI).
- Use  $k_{inact}$  and KI values to predict clinical TDI potential.

## Clinical Drug Interaction Study Protocols

### Comprehensive CYP Phenotyping Study

**Objective:** To evaluate the effects of multiple-dose **evacetrapib** on the pharmacokinetics of sensitive CYP probe substrates in healthy subjects [2] [5].

#### Study Design:

- **Design:** Open-label, fixed-sequence, single-center study
- **Population:** Healthy adult subjects (males and females of non-childbearing potential)
- **Sample Size:** 24-36 subjects to ensure adequate power for primary endpoints
- **Treatments:**
  - Period 1: Single oral dose of cocktail containing midazolam (CYP3A probe) and tolbutamide (CYP2C9 probe)
  - Period 2: Once-daily oral doses of **evacetrapib** (100 mg or 300 mg) for 14 days
  - Period 3: Once-daily oral doses of **evacetrapib** (100 mg or 300 mg) for 14 days PLUS single oral dose of cocktail on Day 1
- **Washout:** Minimum 7 days between periods

#### Key Assessments:

- **Pharmacokinetic Sampling:** Intensive blood sampling for probe substrates and **evacetrapib**
- **Safety Monitoring:** Vital signs, clinical laboratory tests, ECGs, adverse event monitoring
- **Analytical Methods:** Validated LC-MS/MS methods for all analytes

#### Endpoints:

- **Primary:** Geometric mean ratio (GMR) and 90% confidence intervals for AUC<sub>0-∞</sub> and C<sub>max</sub> of probe substrates with and without **evacetrapib**
- **Secondary:** **Evacetrapib** pharmacokinetic parameters, safety and tolerability assessments

#### Statistical Analysis:

- Use linear mixed-effects models on natural log-transformed AUC and C<sub>max</sub> values
- Calculate GMRs and 90% CIs for comparison
- Establish lack of interaction if 90% CIs fall within no-effect boundaries (0.80-1.25)

## Statin Interaction Study

**Objective:** To evaluate the steady-state pharmacokinetic and pharmacodynamic interactions between **evacetrapib** and commonly prescribed statins (simvastatin and atorvastatin) [6].

#### Study Design:

- **Design:** Open-label, two-part, randomized, multiple-dose study
- **Population:** Healthy native Chinese subjects (n=62)
- **Treatments:**
  - Part 1: Pharmacokinetics and pharmacodynamics of **evacetrapib** after 1 or 14 once-daily doses
  - Part 2:
    - Sequence A: Statin alone (simvastatin 20 mg or atorvastatin 20 mg) for 7 days
    - Sequence B: **Evacetrapib** alone (130 mg) for 14 days
    - Sequence C: Statin + **evacetrapib** coadministered for 7 days
- **Duration:** Each treatment period separated by adequate washout (≥7 days)

#### Key Assessments:

- **Pharmacokinetic Sampling:** Intensive blood sampling for statins and **evacetrapib**
- **Pharmacodynamic Measures:** HDL-C, LDL-C, total cholesterol, triglycerides
- **Safety Monitoring:** Liver function tests, creatine kinase, muscle symptoms, adverse events

#### Analytical Methods:

- Validated LC-MS/MS methods for statins, their metabolites, and **evacetrapib**
- Standard clinical chemistry methods for lipid parameters

#### Endpoints:

- **Primary:** GMRs and 90% CIs for statin AUC<sub>0-24</sub> and C<sub>max</sub> with and without **evacetrapib**
- **Secondary:** **Evacetrapib** pharmacokinetic parameters with and without statins, lipid parameter changes, safety and tolerability

#### Data Analysis:

- Use linear mixed-effects models on natural log-transformed PK parameters
- Calculate GMRs and 90% CIs for comparison
- Analyze lipid parameters using repeated measures ANOVA

#### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Evacetrapib is a novel, potent, and selective inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. CYP-mediated drug–drug interactions with evacetrapib, an ... [pmc.ncbi.nlm.nih.gov]
3. The Pharmacokinetics and Pharmacokinetic /Pharmacodynamic... [scite.ai]
4. : in vitro and clinical disposition, metabolism, excretion... Evacetrapib [pubmed.ncbi.nlm.nih.gov]
5. CYP-mediated drug-drug interactions with evacetrapib, an ... [pubmed.ncbi.nlm.nih.gov]
6. (PDF) Pharmacokinetics, Pharmacodynamics and Drug ... Interaction [academia.edu]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Evacetrapib Pharmacokinetic Drug Interaction Studies]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548850#evacetrapib-pharmacokinetic-drug-interaction-studies]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)